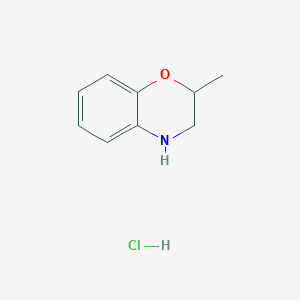

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Vue d'ensemble

Description

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a heterocyclic organic compound that has garnered attention due to its potential applications in various scientific fields. This compound is characterized by a benzoxazine ring structure, which is a fused ring system containing both oxygen and nitrogen atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various cellular targets, including enzymes and receptors .

Mode of Action

It’s known that benzoxazines can interact with their targets in a stereoselective manner . The compound’s interaction with its targets can lead to changes in cellular processes, potentially influencing the activity of enzymes or the signaling of receptors .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, enzyme activity, and gene expression .

Pharmacokinetics

The compound’s molecular weight (14919) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

Similar compounds have been found to exhibit various biological activities, potentially influencing cellular processes such as enzyme activity, receptor signaling, and gene expression .

Action Environment

The action, efficacy, and stability of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .

Analyse Biochimique

Biochemical Properties

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and transcription The interaction between this compound and topoisomerase I involves binding to the enzyme’s active site, thereby preventing the enzyme from performing its function

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of topoisomerase I by this compound can lead to alterations in DNA replication and transcription, ultimately affecting cell proliferation and survival . Furthermore, this compound may impact other cellular processes such as apoptosis and cell cycle regulation, although more studies are required to confirm these effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, particularly enzymes. As mentioned earlier, this compound inhibits human topoisomerase I by binding to its active site, thereby blocking the enzyme’s activity . This inhibition results in the accumulation of DNA breaks and the disruption of DNA replication and transcription processes. Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability may be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of topoisomerase I activity and persistent alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth by targeting topoisomerase I . At higher doses, this compound can cause toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic reactions such as hydroxylation and conjugation . These metabolic processes result in the formation of water-soluble metabolites that can be excreted from the body. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cells, this compound may accumulate in specific tissues, depending on its affinity for certain binding proteins. The localization and accumulation of this compound can influence its activity and effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, where it exerts its effects on DNA replication and transcription . Targeting signals and post-translational modifications may play a role in directing this compound to particular organelles or subcellular structures. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and methylamine, followed by cyclization to form the benzoxazine ring. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazine oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Applications De Recherche Scientifique

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of polymers and other materials with specific properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine

- 7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

- 2-Methoxypropanoic acid derivatives

Uniqueness

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific ring structure and the presence of the methyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Activité Biologique

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀ClN₃O, with a molar mass of approximately 185.65 g/mol. The compound features a bicyclic structure that enhances its chemical properties and biological activities. The hydrochloride form improves its solubility in aqueous environments, making it suitable for various applications in research and industry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules. It has been observed to modulate enzyme activity and influence various signaling pathways within cells. Notably, the compound exhibits potential as an inhibitor of human topoisomerase I, which is crucial for DNA replication and transcription processes .

Anticancer Activity

Research indicates that derivatives of benzoxazine compounds, including this compound, possess anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, some derivatives have demonstrated IC₅₀ values ranging from 6.25 to 100 μg/ml against different cancer cell lines .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a key role in disease progression. The neuroprotective effects are likely mediated through the modulation of intracellular glutathione levels and inhibition of apoptotic pathways .

Antimicrobial Activity

Various studies have reported the antimicrobial properties of benzoxazine derivatives. For example, this compound has shown activity against both Gram-positive and Gram-negative bacteria as well as certain fungal species. The minimum inhibitory concentration (MIC) values indicate a broad spectrum of activity, making it a potential candidate for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to other benzoxazine derivatives:

| Compound Name | Molecular Formula | Unique Characteristics | Biological Activity |

|---|---|---|---|

| 3,4-Dihydro-2H-1,4-benzoxazine | C₈H₉NO | Lacks methyl group at position 2 | Lower bioactivity |

| 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine | C₉H₁₁NO | Different substitution pattern affecting reactivity | Moderate bioactivity |

| This compound | C₉H₁₀ClN₃O | Enhanced solubility due to hydrochloride form | High bioactivity across multiple assays |

This table illustrates how the presence of the methyl group and the hydrochloride salt form contribute to the enhanced biological activities observed in this compound compared to its analogs.

Case Studies

Case Study 1: Neuroprotective Properties

In a study evaluating the neuroprotective effects against L-homocysteic acid-induced toxicity in neuronal cultures, this compound exhibited significant protective effects at concentrations as low as 10 µM. The study measured cell viability using MTT assays and assessed oxidative stress markers .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated that at an MIC of 50 µg/ml, the compound effectively inhibited growth in both Staphylococcus aureus and Escherichia coli cultures .

Propriétés

IUPAC Name |

2-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-7-6-10-8-4-2-3-5-9(8)11-7;/h2-5,7,10H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMVZRDREQXIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2O1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.